Methyl 2-(boc-amino)-2-(oxetan-3-YL)acetate
CAS No.: 1416323-08-4
Cat. No.: VC3414452
Molecular Formula: C11H19NO5
Molecular Weight: 245.27 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 1416323-08-4 | 
|---|---|
| Molecular Formula | C11H19NO5 | 
| Molecular Weight | 245.27 g/mol | 
| IUPAC Name | methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxetan-3-yl)acetate | 
| Standard InChI | InChI=1S/C11H19NO5/c1-11(2,3)17-10(14)12-8(9(13)15-4)7-5-16-6-7/h7-8H,5-6H2,1-4H3,(H,12,14) | 
| Standard InChI Key | AEEKGWYJXBGAMG-UHFFFAOYSA-N | 
| SMILES | CC(C)(C)OC(=O)NC(C1COC1)C(=O)OC | 
| Canonical SMILES | CC(C)(C)OC(=O)NC(C1COC1)C(=O)OC | 
Introduction
Chemical Identity and Structural Characteristics
Methyl 2-(Boc-amino)-2-(oxetan-3-yl)acetate is characterized by the presence of three key structural components: an oxetane ring, a Boc-protected amino group, and a methyl ester functionality. These components collectively contribute to its unique chemical properties and applications.
| Parameter | Value | 
|---|---|
| CAS Number | 1416323-08-4 | 
| Molecular Formula | C₁₁H₁₉NO₅ | 
| Molecular Weight | 245.27 g/mol | 
| IUPAC Name | methyl (tert-butoxycarbonyl)aminoacetate | 
| InChI Key | AEEKGWYJXBGAMG-UHFFFAOYSA-N | 
| SMILES | COC(=O)C(NC(=O)OC(C)(C)C)C1COC1 | 
The structure features a methyl ester group, a tert-butoxycarbonyl (Boc) protected amino group, and an oxetan-3-yl substituent attached to the α-carbon of the amino acid derivative. This arrangement creates a versatile molecule capable of participating in various chemical transformations while maintaining functional group compatibility .
Physical and Chemical Properties
Understanding the physical and chemical properties of Methyl 2-(Boc-amino)-2-(oxetan-3-yl)acetate is essential for its proper handling, storage, and application in research settings.
| Property | Value | 
|---|---|
| Physical State | Pale-yellow to Yellow-brown Liquid | 
| Density | 1.154 g/cm³ (Predicted) | 
| Solubility in DMSO | 55 mg/mL (224.24 mM) | 
| Storage Condition | 2-8°C, dry, airtight | 
| Purity (Commercial) | >98% (HPLC) | 
The compound should be stored under refrigeration (2-8°C) in dry, airtight containers to maintain stability and prevent degradation . Its solubility in DMSO makes it suitable for various laboratory applications, particularly in biological screening assays and pharmaceutical formulation studies .
Applications in Pharmaceutical Research
Role as a Building Block
Methyl 2-(Boc-amino)-2-(oxetan-3-yl)acetate serves as a key intermediate in the development of active pharmaceutical ingredients (APIs). Its versatility stems from its unique structural features that enable diverse chemical modifications.
The compound is particularly valuable for:
- 
Introducing the oxetane ring into target molecules
 - 
Providing a protected amino acid functionality for further derivatization
 - 
Serving as a precursor for complex peptide synthesis
 - 
Enabling structure-activity relationship studies in drug discovery
 
Modification of Drug Properties
The incorporation of the oxetan-3-yl group through Methyl 2-(Boc-amino)-2-(oxetan-3-yl)acetate has been shown to modify critical drug properties:
- 
Enhanced metabolic stability due to the rigidity of the oxetane ring
 - 
Improved aqueous solubility compared to carbocyclic analogs
 - 
Increased bioavailability through modified hydrogen bonding patterns
 - 
Altered lipophilicity profiles beneficial for optimizing drug candidates
 
These modifications collectively contribute to overcoming common challenges in drug development, particularly those related to pharmacokinetic limitations and poor physicochemical properties .
Synthetic Applications
Peptide Chemistry
Methyl 2-(Boc-amino)-2-(oxetan-3-yl)acetate plays a significant role in peptide chemistry, where it enables the construction of novel peptide structures with modified properties.
The compound has been employed in:
- 
Synthesis of oxetane β-amino acid oligomers
 - 
Construction of peptide analogs with altered backbone conformations
 - 
Development of peptidomimetics with improved stability profiles
 - 
Creation of bioactive peptides with enhanced pharmacological properties
 
Research has demonstrated that oligomers constructed using this building block can adopt well-defined secondary structures in solution. These structures feature internal hydrogen-bonded motifs comparable to conventional α-amino acid peptide β-turns, making them valuable tools for studying peptide structure-function relationships .
Heterocyclic Chemistry
The oxetane ring in Methyl 2-(Boc-amino)-2-(oxetan-3-yl)acetate serves as a unique heterocyclic scaffold for developing novel compounds. Its strained four-membered ring imparts distinctive reactivity patterns that can be exploited in synthetic strategies, particularly for creating complex molecular architectures with specific spatial arrangements .
Reactivity Profile
Functional Group Transformations
Methyl 2-(Boc-amino)-2-(oxetan-3-yl)acetate contains multiple functional groups that can undergo selective chemical transformations:
- 
The Boc (tert-butoxycarbonyl) group:
- 
Removable under acidic conditions (TFA, HCl)
 - 
Stable under basic conditions
 - 
Allows for orthogonal protection strategies
 
 - 
 - 
The methyl ester group:
- 
Susceptible to hydrolysis to the corresponding carboxylic acid
 - 
Amenable to transesterification reactions
 - 
Can be reduced to alcohols or converted to amides
 
 - 
 - 
The oxetane ring:
 
These diverse reactivity patterns make Methyl 2-(Boc-amino)-2-(oxetan-3-yl)acetate a valuable starting material for preparing a wide range of derivatives with tailored properties.
Stability Considerations
While generally stable under standard laboratory conditions, Methyl 2-(Boc-amino)-2-(oxetan-3-yl)acetate may exhibit reactivity under certain circumstances:
- 
The oxetane ring can undergo ring-opening in strongly acidic conditions
 - 
The Boc group is sensitive to acids and can be cleaved
 - 
The ester group is susceptible to nucleophilic attack
 - 
Avoid strong oxidizing agents, which may lead to decomposition
 
Understanding these stability limitations is crucial for designing appropriate synthetic routes and handling procedures.
| Size | Price Range (USD) | Typical Availability | 
|---|---|---|
| 1 mg | $28-136 | 10-20 days | 
| 5 mg | $41-270 | 10-20 days | 
| 10 mg | $63-405 | 10-20 days | 
| 25 mg | $102-678 | 10-20 days | 
| 50 mg | $149-1,000 | 10-20 days | 
| 100 mg | $222-1,510 | 10-20 days | 
| 500 mg | $555 | Custom order | 
| 1 g | Custom quote | Custom order | 
The compound is typically provided with purity exceeding 98% as determined by HPLC analysis, making it suitable for research applications requiring high-quality reagents .
| Hazard Statements | Precautionary Statements | Signal Word | Pictogram | 
|---|---|---|---|
| H302, H315, H319, H335 | P261, P280, P301, P302, P305, P312, P338, P351, P352 | Warning | GHS07 | 
These classifications indicate that the compound may:
- 
Be harmful if swallowed (H302)
 - 
Cause skin irritation (H315)
 - 
Cause serious eye irritation (H319)
 
Related Compounds and Derivatives
Methyl 2-(Boc-amino)-2-(oxetan-3-yl)acetate belongs to a family of related compounds with varying protecting groups and functional modifications:
| Compound | CAS Number | Relationship | 
|---|---|---|
| Methyl 2-amino-2-(oxetan-3-yl)acetate | 53484287 | Deprotected form (no Boc group) | 
| 2-Amino-2-(oxetan-3-yl)acetic acid | 1270019-87-8 | Deprotected and hydrolyzed form | 
| Methyl (2S)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate | 1213783-62-0 | Z-protected analog | 
These related compounds offer complementary reactivity profiles and can be interconverted through appropriate chemical transformations, providing flexibility in synthetic design .
Research Applications in Medicinal Chemistry
The incorporation of Methyl 2-(Boc-amino)-2-(oxetan-3-yl)acetate derivatives into bioactive molecules has been explored for various therapeutic applications:
- 
Development of novel antibacterial agents leveraging the unusual spatial arrangements provided by the oxetane ring
 - 
Creation of peptide-based drug candidates with improved metabolic stability
 - 
Synthesis of compounds with enhanced membrane permeability due to the incorporation of the oxetane moiety
 - 
Design of enzyme inhibitors with precise three-dimensional arrangements of functional groups
 
The oxetane ring has gained prominence in medicinal chemistry as a bioisostere for carbonyl groups or gem-dimethyl substituents, offering improved pharmacokinetic properties while maintaining similar spatial arrangements. This makes Methyl 2-(Boc-amino)-2-(oxetan-3-yl)acetate particularly valuable for structural optimization in drug discovery programs .
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